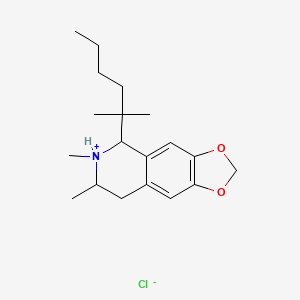
Triethanolamine tristearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine tristearate is a chemical compound formed by the esterification of triethanolamine with stearic acid. It is commonly used as an emulsifying agent in various industrial and consumer products, including cosmetics, pharmaceuticals, and lubricants. The compound is known for its ability to stabilize emulsions and improve the texture and consistency of formulations.
準備方法
Synthetic Routes and Reaction Conditions: Triethanolamine tristearate is synthesized through the esterification reaction between triethanolamine and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bonds. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Triethanolamine tristearate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and stearic acid.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Triethanolamine and stearic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters or amides.
科学的研究の応用
Triethanolamine tristearate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in the preparation of various chemical formulations and reactions.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, lubricants, and other consumer products to improve texture and consistency.
作用機序
The mechanism of action of triethanolamine tristearate primarily involves its ability to act as an emulsifying agent. The compound stabilizes emulsions by reducing the interfacial tension between immiscible liquids, such as oil and water. This is achieved through the formation of a monolayer at the interface, which prevents the coalescence of the dispersed phase. Additionally, this compound can interact with other components in a formulation, enhancing their solubility and stability.
類似化合物との比較
Triethanolamine: A related compound used as a pH adjuster and emulsifying agent.
Diethanolamine: Another ethanolamine derivative with similar emulsifying properties.
Monoethanolamine: A simpler ethanolamine used in various industrial applications.
Uniqueness: Triethanolamine tristearate is unique due to its specific structure, which combines the properties of triethanolamine and stearic acid. This combination allows it to function effectively as an emulsifying agent, providing stability and consistency to formulations. Its ability to form stable emulsions makes it particularly valuable in the cosmetics and pharmaceutical industries.
特性
CAS番号 |
3002-22-0 |
|---|---|
分子式 |
C60H117NO6 |
分子量 |
948.6 g/mol |
IUPAC名 |
2-[bis(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C60H117NO6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3 |
InChIキー |
UJMACCGITUHEGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


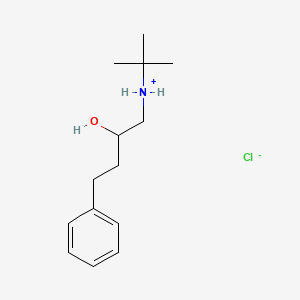
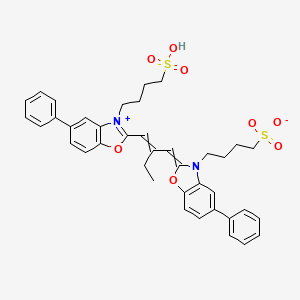
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
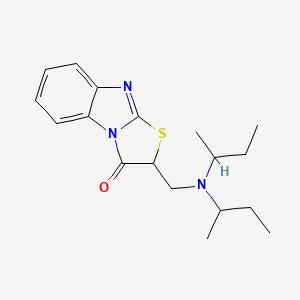


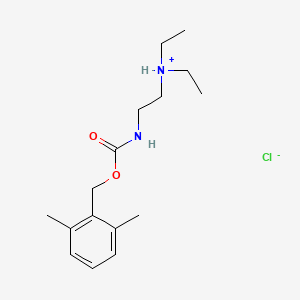

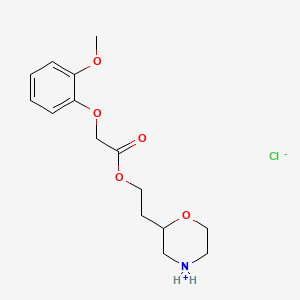

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
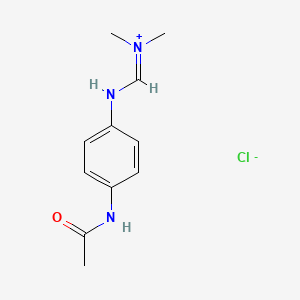
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
